REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH2:10])[CH2:8][NH2:9].Br[C:12]([CH3:19])([CH3:18])[C:13]([O:15]CC)=O>C1(C)C=CC=CC=1>[CH3:19][C:12]1([CH3:18])[NH:10][CH2:7][CH2:8][NH:9][C:13]1=[O:15] |f:0.1.2|
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Name
|
|
Quantity
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390 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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1001 g
|
Type
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reactant
|
Smiles
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C(CN)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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500 g
|
Type
|
reactant
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Smiles
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BrC(C(=O)OCC)(C)C
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Name
|
|
Quantity
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750 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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The mixture is stirred on an ice bath
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The suspension is heated
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Type
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TEMPERATURE
|
Details
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to reflux over night
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filter cake is washed with toluene (500 ml)
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Type
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TEMPERATURE
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Details
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The combined filtrates (volume 4.01) are heated on a water bath
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Type
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DISTILLATION
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Details
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distilled at 0.3 atm.
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Type
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DISTILLATION
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Details
|
first 1200 ml distillate is collected at 35° C. (the temperature in the mixture
|
Type
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CUSTOM
|
Details
|
is 75° C.
|
Type
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ADDITION
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Details
|
More toluene is added (600 ml)
|
Type
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DISTILLATION
|
Details
|
another 1200 ml distillate is collected at 76° C. (the temperature in the mixture
|
Type
|
CUSTOM
|
Details
|
is 80° C.
|
Type
|
ADDITION
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Details
|
Toluene (750 ml) is added again
|
Type
|
DISTILLATION
|
Details
|
1100 ml of distillate is collected at 66° C. (temperature in the mixture 71° C.)
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Type
|
CUSTOM
|
Details
|
whereby the product precipitates
|
Type
|
CUSTOM
|
Details
|
The product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried over night in a vacuum oven at 50° C
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(NCCN1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |